molecular formula C31H58N4O12S B8106083 N-(Amino-PEG4)-N-Biotin-PEG4-acid

N-(Amino-PEG4)-N-Biotin-PEG4-acid

Cat. No.: B8106083
M. Wt: 710.9 g/mol
InChI Key: AZKXAZTWSKMXDE-YCVRVPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Amino-PEG4)-N-Biotin-PEG4-acid is a bifunctional compound that combines the properties of polyethylene glycol (PEG) and biotin. This compound is particularly useful in bioconjugation and surface modification applications due to its hydrophilic nature and ability to form stable linkages with various biomolecules. The PEG4 spacer provides flexibility and reduces steric hindrance, while the biotin moiety allows for specific binding to streptavidin or avidin, making it a valuable tool in biochemical and biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Amino-PEG4)-N-Biotin-PEG4-acid typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of biotin. Biotin is reacted with PEG4-NHS (N-hydroxysuccinimide) ester in the presence of a base such as triethylamine.

    Amination: The PEGylated biotin is then reacted with an amine-terminated PEG4 to introduce the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Amino-PEG4)-N-Biotin-PEG4-acid is unique due to its balanced PEG spacer length, which provides an optimal combination of flexibility and reduced steric hindrance. This makes it particularly effective in applications requiring precise bioconjugation and surface modification .

Properties

IUPAC Name

3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H58N4O12S/c32-6-10-41-14-18-45-22-24-47-20-16-43-12-8-35(7-11-42-15-19-46-23-21-44-17-13-40-9-5-29(37)38)28(36)4-2-1-3-27-30-26(25-48-27)33-31(39)34-30/h26-27,30H,1-25,32H2,(H,37,38)(H2,33,34,39)/t26-,27-,30-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKXAZTWSKMXDE-YCVRVPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H58N4O12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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